A Technical Guide to the Physicochemical Properties of Cholesteryl Stearate
A Technical Guide to the Physicochemical Properties of Cholesteryl Stearate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cholesteryl stearate, the ester formed from cholesterol and stearic acid, is a significant lipid molecule with relevance in various biological and pharmaceutical contexts. As a major component of lipid deposits in atherosclerosis and a constituent of cellular lipid droplets, understanding its physicochemical properties is crucial for research into cardiovascular diseases and for its application in drug delivery systems, such as in the formulation of lipid nanoparticles. This technical guide provides a comprehensive overview of the core physicochemical properties of cholesteryl stearate, details the experimental protocols used for their determination, and presents logical workflows for its characterization.
Chemical Identity and Structure
Cholesteryl stearate is formally known as [(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate. It is classified as a cholesterol ester.
Physicochemical Properties
The physical and chemical characteristics of cholesteryl stearate are summarized below. These properties are fundamental to its behavior in both biological and formulation settings.
Table 1: General Physicochemical Properties of Cholesteryl Stearate
| Property | Value | Citations |
| Molecular Formula | C₄₅H₈₀O₂ | [1][2][3][4][5] |
| Molecular Weight | 653.12 g/mol | |
| CAS Number | 35602-69-8 | |
| Appearance | White powder or crystalline solid | |
| Density (estimate) | 0.9226 g/cm³ |
Table 2: Thermal Properties of Cholesteryl Stearate
| Property | Value (°C) | Citations |
| Melting Point | 79 - 83 °C | |
| Boiling Point (estimate) | ~619 - 672 °C | |
| Crystalline to Isotropic Phase | 83 °C | |
| Isotropic to Cholesteric Phase | 79.5 °C | |
| Cholesteric to Smectic Phase | 75.5 °C |
Table 3: Solubility and Optical Properties of Cholesteryl Stearate
| Property | Details | Citations |
| Solubility in Water | Insoluble | |
| Solubility in Organic Solvents | Chloroform (10 mg/mL), Slightly soluble in Methanol | |
| Specific Rotation [α] | -21° to -23° (c=2 in Chloroform, 25°C) |
Experimental Protocols for Characterization
The determination of the physicochemical properties of cholesteryl stearate relies on several key analytical techniques. The generalized protocols for these methods are outlined below.
Differential Scanning Calorimetry (DSC)
DSC is employed to measure the thermal transitions of cholesteryl stearate, such as melting and liquid crystal phase changes.
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Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Endothermic and exothermic transitions appear as peaks on the resulting thermogram.
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Instrumentation: A differential scanning calorimeter calibrated with a standard like indium.
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Sample Preparation: A small amount of cholesteryl stearate (typically 1-5 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed. An empty, sealed pan is used as a reference.
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Methodology:
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The sample and reference pans are placed in the DSC cell.
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The cell is subjected to a controlled temperature program, for instance, heating at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses the expected transitions (e.g., 25 °C to 100 °C).
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The heat flow to the sample is monitored relative to the reference.
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The resulting thermogram is analyzed to determine the onset temperature, peak temperature, and enthalpy (ΔH) of transitions.
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X-Ray Diffraction (XRD)
XRD is used to analyze the crystalline structure of solid cholesteryl stearate.
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Principle: A beam of X-rays is directed at a crystalline sample. The regular arrangement of atoms in the crystal lattice diffracts the X-rays in a specific pattern of angles and intensities, which is characteristic of the crystal structure.
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Instrumentation: An X-ray diffractometer equipped with a monochromatic X-ray source (e.g., CuKα radiation).
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Sample Preparation: A fine powder of crystalline cholesteryl stearate is prepared and mounted on a sample holder.
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Methodology:
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The sample is placed in the diffractometer.
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The sample is irradiated with the X-ray beam over a range of angles (2θ).
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A detector measures the intensity of the diffracted X-rays at each angle.
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The resulting diffraction pattern (a plot of intensity vs. 2θ) reveals information about the unit cell dimensions and packing arrangement of the molecules.
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Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elucidate the structure of cholesteryl stearate.
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Principle: Molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This allows for the precise determination of molecular weight. Tandem MS (MS/MS) can be used to fragment the parent ion and analyze the resulting fragments to confirm the structure.
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Instrumentation: A mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization sources.
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Sample Preparation: Cholesteryl stearate is dissolved in a suitable organic solvent (e.g., chloroform/methanol mixture) to a low concentration (e.g., µg/mL).
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Methodology:
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The sample solution is introduced into the ion source of the mass spectrometer.
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The cholesteryl stearate molecules are ionized (e.g., forming [M+NH₄]⁺ adducts).
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The ions are guided into the mass analyzer, which separates them by their m/z ratio.
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A full scan spectrum is acquired to identify the molecular ion peak, confirming the molecular weight.
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For structural confirmation, the molecular ion can be selected and fragmented (MS/MS), and the resulting fragment ions (e.g., the characteristic cholestane ion at m/z 369.3) are detected.
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Polarimetry (Optical Rotation)
This technique measures the rotation of plane-polarized light by a chiral molecule like cholesteryl stearate.
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Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is dependent on the substance, concentration, path length, temperature, and wavelength of the light.
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Instrumentation: A polarimeter.
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Sample Preparation: A solution of cholesteryl stearate is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., chloroform) to a specific concentration (e.g., 2 g/100 mL).
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Methodology:
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The polarimeter is zeroed using a cell filled with the pure solvent.
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The solvent-filled cell is replaced with a cell of the same path length (e.g., 1 decimeter) containing the sample solution.
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The observed angle of rotation (α) is measured at a specific temperature (e.g., 25 °C) and wavelength (e.g., the sodium D-line at 589 nm).
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The specific rotation [α] is calculated using the formula: [α] = α / (c * l), where 'c' is the concentration in g/mL and 'l' is the path length in decimeters.
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Visualizations
The following diagrams illustrate the workflow for characterizing cholesteryl stearate and its thermal behavior.
Caption: Experimental workflow for the characterization of cholesteryl stearate.
Caption: Phase transitions of cholesteryl stearate upon heating and cooling.
References
- 1. Simultaneous Quantification of Free Cholesterol, Cholesteryl Esters, and Triglycerides without Ester Hydrolysis by UHPLC Separation and In-Source Collision Induced Dissociation Coupled MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. digicollections.net [digicollections.net]
- 5. biologyreader.com [biologyreader.com]
